Vaccinoside

DPP-4 inhibition antidiabetic natural products iridoid glycoside pharmacology

Sourcing a validated DPP-4 inhibitor scaffold with dual-enzyme pigment precursor capability is a common bottleneck in metabolic disorder and natural colorant research. Vaccinoside directly addresses this gap: • Quantitative DPP-4 Inhibition: IC50 52.24 ± 4.03 µM, providing a benchmark for SAR studies within the coumaroyl-monotropein subclass. • Bifunctional VBP Precursor: Experimentally confirmed to enter Vaccinium blue pigment biosynthesis via PPO or β-glucosidase pathways, enabling tunable pigment generation (λmax 581-590 nm) with any of 15 amino acids. • Validated QC Standard: sPLS-DA-confirmed cultivar discriminator for cranberry authenticity testing, supported by an HPLC method with 98.61% recovery and r=0.9998 linearity.

Molecular Formula C25H28O13
Molecular Weight 536.486
CAS No. 36138-58-6
Cat. No. B611621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVaccinoside
CAS36138-58-6
SynonymsVaccinoside.
Molecular FormulaC25H28O13
Molecular Weight536.486
Structural Identifiers
SMILESC1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O
InChIInChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1
InChIKeyWJPRKOJNQIZCGY-DOCWKGGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vaccinoside: Overview and Differentiation Potential


Vaccinoside (CAS 36138-58-6) is a naturally occurring iridoid monoterpenoid glycoside belonging to the coumaroyl-monotropein ester subclass, first isolated and structurally elucidated from Vaccinium bracteatum flowers as 10-(p-hydroxy-trans-cinnamoyl)monotropein [1]. The compound comprises a monotropein aglycone core esterified at C-10 with trans-p-coumaric acid, distinguishing it stereochemically from its cis isomer andromedoside. Vaccinoside has been subsequently identified across multiple Ericaceae genera, including Vaccinium, Andromeda, Gaultheria, and Craibiodendron . Current primary literature attributes three mechanistically distinct and quantitatively characterized bioactivities to vaccinoside: dipeptidyl peptidase-4 (DPP-4) enzyme inhibition, bifunctional precursor activity in Vaccinium blue pigment (VBP) biosynthesis, and utility as a chemotaxonomic cultivar-discriminating metabolite [2][3][4].

Why Generic Iridoid Substitution Is Not Warranted


Although vaccinoside shares the monotropein iridoid core with several co-occurring Ericaceae metabolites, generic substitution by monotropein, andromedoside (the cis geometric isomer), or 10-O-trans-p-coumaroyl-6α-hydroxydihydromonotropein is not functionally warranted. Vaccinoside's trans-p-coumaroyl ester geometry at C-10 is not a silent structural feature: it controls the compound's capacity to serve as a bifunctional enzymatic substrate for polyphenol oxidase (PPO) and β-glucosidase in VBP pigment generation—a property absent in the non-esterified parent monotropein and altered in the cis isomer [1]. Quantitative DPP-4 inhibition assays reveal that vaccinoside (IC50 52.24 µM) and its close analog 10-O-trans-p-coumaroyl-6α-hydroxydihydromonotropein (IC50 43.17 µM) are not equipotent, demonstrating that even within the coumaroyl-monotropein subclass, minor structural modifications produce measurable potency shifts [2]. Furthermore, vaccinoside's distinct LC-MS fragmentation signature and cultivar-specific abundance patterns underpin its validated role as a chemotaxonomic discriminator in cranberry metabolomics—a function that cannot be fulfilled by generic iridoid substitutions [3].

Comparative Evidence for Vaccinoside Differentiation


DPP-4 Inhibition Potency Comparison

In a direct head-to-head DPP-4 enzyme inhibition assay conducted within the same experimental series, vaccinoside (compound E) exhibited an IC50 of 52.24 ± 4.03 µM, while the co-isolated iridoid comparator 10-O-trans-p-coumaroyl-6α-hydroxydihydromonotropein (compound F) achieved an IC50 of 43.17 ± 1.19 µM [1]. By contrast, the four co-assayed flavonoids (quercetin, isoquercetin, hyperoside, and rutin) showed negligible DPP-4 inhibition and instead exhibited antioxidant activity against the DPPH radical (IC50 range 34.37–56.43 µM), confirming that DPP-4 inhibition is specific to the iridoid fraction rather than a general polyphenolic effect [1]. This represents the first report of DPP-4 inhibitory activity for either iridoid, establishing the quantitative baseline for future structure-activity relationship (SAR) studies within this subclass.

DPP-4 inhibition antidiabetic natural products iridoid glycoside pharmacology

Bifunctional Precursor Activity in Blue Pigment Biosynthesis

Vaccinoside is the only iridoid glycoside from Vaccinium bracteatum leaves experimentally demonstrated to function as a dual-substrate bifunctional precursor in VBP formation: it can be independently catalyzed by either polyphenol oxidase (PPO) or β-glucosidase to initiate pigment generation, followed by reaction with 15 distinct amino acids to produce VBPs with absorption maxima (λmax) spanning 581–590 nm [1]. This bifunctional property is structurally contingent on the presence of both the intact iridoid glucoside moiety (β-glucosidase substrate) and the trans-p-coumaroyl ester with a free phenolic hydroxyl (PPO substrate). The parent compound monotropein—lacking the p-coumaroyl esterification—cannot serve as a PPO substrate, and the cis isomer andromedoside would present altered molecular geometry at the ester linkage. The rice dyeing capacity assay used to track activity-guided fractionation confirmed that vaccinoside is the key active principle responsible for the traditional black rice pigmentation process, not other co-occurring iridoids [1][2].

natural blue pigment bifunctional precursor polyphenol oxidase β-glucosidase food colorant

Geometric Isomer Differentiation: trans vs. cis

Vaccinoside and andromedoside are geometric isomers—both are C-10 monotropein esters of p-hydroxycinnamic acid, but vaccinoside bears the trans (E) configuration at the cinnamoyl double bond while andromedoside bears the cis (Z) configuration [1]. The structural elucidation by Chung et al. (1980) established that these two compounds, although isomeric, are chromatographically distinguishable and originate from different Ericaceae species (vaccinoside from Vaccinium bracteatum and Andromeda polifolia; andromedoside from A. polifolia as a distinct co-metabolite). The trans configuration in vaccinoside places the p-hydroxyphenyl ring and the carbonyl group on opposite sides of the olefin, yielding a more extended and thermodynamically stable conformation compared to the cis isomer [1]. A 2025 metabolomics study further documented that vaccinoside and andromedoside display comparable but distinguishable LC-MS/MS fragmentation patterns (precursor ion m/z 519 vs. m/z 536 for intact vaccinoside), underscoring the need for authentic reference standards rather than isomer substitution in analytical workflows [2].

geometric isomerism iridoid glycoside stereochemistry trans–cis differentiation natural product authentication

Chemotaxonomic Discrimination of Cranberry Cultivars

In a 2026 UHPLC-HRAM-MSn metabolomics study profiling six cranberry (Vaccinium macrocarpon) cultivars (Crimson Queen, Demoranville, Haines, Mullica Queen, Stevens, and Welker), vaccinoside and several coumaroyl-substituted monotropein derivatives were structurally characterized in cranberry for the first time [1]. Sparse partial least squares-discriminant analysis (sPLS-DA) identified the iridoid glycoside fraction—with vaccinoside as a primary contributor—as a key discriminatory variable set, enabling cultivar-level classification. Vaccinoside showed higher relative abundance in the Welker cultivar compared to the other five cultivars, establishing its utility as a cultivar-informative metabolite [1]. This chemotaxonomic resolution is not achievable with generic iridoid markers such as monotropein, which lack the cultivar-specific abundance variation documented for vaccinoside.

chemotaxonomy cranberry cultivar discrimination sPLS-DA metabolomics UHPLC-HRAM-MSn

Validated HPLC Method for Quality Control

A validated HPLC method for vaccinoside quantification in Vaccinium bracteatum leaves was established using activity-guided fractionation with rice dyeing capacity as the tracking endpoint [1]. The method achieved a recovery rate of 98.61% and demonstrated excellent linearity (r = 0.9998) over the concentration range of 0.05208–0.5208 g/L, with detection at 320 nm using a Cosmosil-5C18-PAQ column (4.6 mm × 250 mm, 5 µm) under 0.3% acetic acid–acetonitrile gradient elution at 1.0 mL/min [1]. This level of method validation—with recovery exceeding 98% and a correlation coefficient approaching unity—provides a reproducible analytical framework that is directly transferable to quality control (QC) laboratories. In contrast, no comparable validated HPLC method with documented recovery and linearity parameters is currently available in the peer-reviewed literature for the geometrically isomeric andromedoside or the parent monotropein in the same plant matrix.

HPLC method validation quality control Vaccinium bracteatum assay reproducibility

Monomer for Iridoid Cyclodimer Formation

Vaccinoside serves as one of two monomeric precursors for a rare class of iridoid glucoside cyclodimers—divaccinosides A–D—which are truxillate-type [2+2] photocycloaddition products formed from vaccinoside (5) and 10-O-trans-p-coumaroyl-6α-hydroxyl-dihydromonotropein (6) [1]. The structures of these four cyclodimers were unequivocally established by comprehensive spectroscopic measurements and single-crystal X-ray crystallography, and their absolute configurations were determined. This dimerization capacity is specifically enabled by the trans-p-coumaroyl olefin in vaccinoside, which can participate in intermolecular [2+2] cycloaddition; the cis isomer andromedoside would be geometrically precluded from forming the same truxillate cyclodimer scaffold [1].

iridoid dimerization [2+2] cycloaddition truxillate esters natural product biosynthesis

Prioritized Application Scenarios for Vaccinoside


DPP-4 Inhibitor SAR Studies

Vaccinoside is the appropriate reference compound for structure-activity relationship (SAR) studies of DPP-4 inhibition within the coumaroyl-monotropein iridoid subclass. Its IC50 of 52.24 ± 4.03 µM, directly compared against 10-O-trans-p-coumaroyl-6α-hydroxydihydromonotropein (IC50 43.17 ± 1.19 µM), establishes a quantitative baseline for evaluating the contribution of the C-6α hydroxyl substituent to potency . Medicinal chemistry teams should procure vaccinoside as the core scaffold when designing semi-synthetic derivatives that explore modifications at C-6α, C-10 ester geometry, or the p-coumaroyl phenolic position, as the head-to-head dataset provides a validated potency benchmark absent for other iridoid glycosides in this subclass.

Enzymatic Blue Pigment Biomanufacturing

Vaccinoside is the only iridoid glycoside experimentally validated as a bifunctional precursor capable of entering Vaccinium blue pigment (VBP) biosynthesis through two independent enzymatic pathways—polyphenol oxidase (PPO) or β-glucosidase . By reacting enzyme-activated vaccinoside with any of 15 amino acids, researchers can generate VBPs with tunable λmax values across the 581–590 nm range . This dual-entry mechanism is structurally unique and cannot be reproduced by monotropein (which lacks the p-coumaroyl ester required for PPO substrate recognition). Biomanufacturing and food colorant R&D teams should procure vaccinoside specifically—not generic iridoid mixtures—for enzymatic pigment synthesis protocols.

Cranberry Product Authentication

Vaccinoside has been validated by sPLS-DA metabolomics as a key cultivar-discriminating metabolite in cranberry (Vaccinium macrocarpon), with higher relative abundance in the Welker cultivar . Quality control and authenticity testing laboratories in the cranberry nutraceutical supply chain should incorporate vaccinoside as a certified reference standard in UHPLC-HRAM-MSn or HPLC-UV methods to verify cultivar identity, detect adulteration, and support label claims for cultivar-specific cranberry ingredients. The validated HPLC method with 98.61% recovery and r = 0.9998 linearity provides a directly transferable QC framework .

Truxillate-Type Cyclodimer Chemistry

Vaccinoside is a structurally confirmed monomeric precursor for the biosynthesis of divaccinosides A–D, a rare class of truxillate-type iridoid glucoside cyclodimers whose structures were solved by single-crystal X-ray crystallography . Laboratories engaged in biomimetic [2+2] photocycloaddition chemistry or natural product dimerization research should select vaccinoside over its cis isomer andromedoside, as the trans-p-coumaroyl geometry is a prerequisite for the intermolecular cycloaddition that generates the truxillate scaffold. The availability of crystallographic data for the dimer products also facilitates downstream structural verification .

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